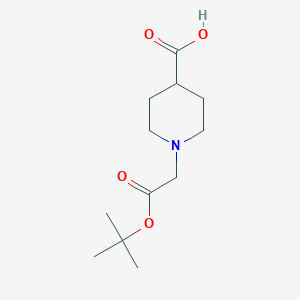

1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid

Overview

Description

This compound is also known as N-BOC-4-Piperidinecarboxylic acid . It is a part of the Acros Organics product portfolio under Thermo Scientific Chemicals . The IUPAC name for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid .

Molecular Structure Analysis

The molecular formula of this compound is C11H19NO4 . The InChI Key is JWOHBPPVVDQMKB-UHFFFAOYSA-N . The SMILES string representation is CC©©OC(=O)N1CCC(CC1)C(O)=O .Physical And Chemical Properties Analysis

This compound is a white crystalline powder . It has a molecular weight of 229.28 g/mol . The compound is insoluble in water . Its melting point ranges from 149°C to 153°C .Scientific Research Applications

Crystal and Molecular Structure Analysis

- Synthesis and Structural Characterization : The crystal and molecular structure of derivatives related to 1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid has been explored. For example, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate has been synthesized and characterized, offering insights into bond lengths and angles typical for this class of compounds (Mamat, Flemming, & Köckerling, 2012).

Synthetic Routes and Chemical Transformations

Development of Synthetic Routes : Research has focused on developing synthetic routes using 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid for the production of biologically significant compounds. This includes the synthesis of spiro[indole-3,4′-piperidin]-2-one systems, highlighting the compound's role in complex chemical transformations (Freund & Mederski, 2000).

Chiral Building Blocks for Alkaloids Synthesis : The enantiomers of 2-(2-oxo-ethyl)-piperidine-1-carboxylic acid tert-butyl ester, closely related to the compound , have been used as chiral building blocks for synthesizing biologically active alkaloids. This demonstrates its utility in stereoselective syntheses (Passarella et al., 2005).

Structural and Biological Evaluation

- X-Ray Diffraction Studies and Biological Evaluation : Derivatives of N-Boc piperazine, closely related to the compound of interest, have been synthesized and characterized, with their structures confirmed by X-ray diffraction analysis. The biological activities of these compounds against various microorganisms have also been evaluated, indicating potential applications in microbiology and pharmacology (Kulkarni et al., 2016).

Intermediate in Biologically Active Compounds Synthesis

- Synthesis of Biologically Active Intermediates : Research has shown the utility of related compounds as intermediates in the synthesis of biologically active compounds like crizotinib. This highlights the compound's role in the synthesis of pharmaceutical agents (Kong et al., 2016).

Versatile Precursors for Amino Acid Derivatives

- Preparation of Amino Acid Derivatives : Compounds such as tert-butyl 2-substituted 4,6-dioxo-1-piperidinecarboxylates, closely related to the compound , have been used as precursors in the synthesis of amino acid derivatives. This indicates its significance in the field of organic chemistry and drug development (Marin et al., 2004).

Safety and Hazards

This compound may cause skin irritation, respiratory irritation, and serious eye irritation . Precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Target of Action

The compound “1-(2-(tert-Butoxy)-2-oxoethyl)piperidine-4-carboxylic acid” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biochemical pathways due to their presence in more than twenty classes of pharmaceuticals .

Pharmacokinetics

Pharmacokinetics refers to how a drug is absorbed, distributed, metabolized, and excreted (ADME) in the bodyIt’s worth noting that the compound’s solubility in water is reported to be insoluble , which could impact its bioavailability.

properties

IUPAC Name |

1-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-12(2,3)17-10(14)8-13-6-4-9(5-7-13)11(15)16/h9H,4-8H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJKLCKHPWZDBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCC(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

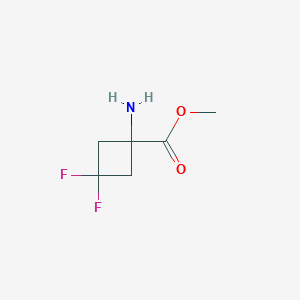

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Bromo-8-chloro-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B3113158.png)

![3-Nitropyrazolo[1,5-a]pyridine](/img/structure/B3113170.png)

![3-Iodopyrazolo[1,5-a]pyridine](/img/structure/B3113177.png)

![Methyl 3-{[(tert-butoxy)carbonyl]amino}azetidine-3-carboxylate](/img/structure/B3113180.png)

![2-[(2,5-Dimethoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3113186.png)